An In-depth Technical Guide to 2,4-Dibromomesitylene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dibromomesitylene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
2,4-Dibromomesitylene, also known as 1,3-dibromo-2,4,6-trimethylbenzene, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique substitution pattern on the mesitylene core, featuring two bromine atoms flanking a methyl group, imparts a distinct combination of steric hindrance and electronic properties. This structure makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromomesitylene, detailed synthetic protocols, spectroscopic analysis, and its applications in modern chemical research.
Physicochemical Properties: A Quantitative Overview
2,4-Dibromomesitylene is an off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀Br₂ | [1] |
| Molecular Weight | 277.98 g/mol | [1] |
| CAS Number | 6942-99-0 | [1] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 61-63 °C | [1] |
| Boiling Point | 282.9 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 141.7 ± 25.2 °C | [1] |
| Solubility | Soluble in many organic solvents; low solubility in water. | [2] |
Synthesis of 2,4-Dibromomesitylene: A Step-by-Step Protocol
The synthesis of 2,4-Dibromomesitylene is typically achieved through the electrophilic bromination of mesitylene (1,3,5-trimethylbenzene). The reaction conditions can be controlled to favor the formation of the dibrominated product over mono- or tri-brominated species. A representative laboratory-scale synthesis is detailed below.
Experimental Protocol: Bromination of Mesitylene
Causality Behind Experimental Choices: The choice of a non-polar solvent like carbon tetrachloride facilitates the dissolution of the non-polar mesitylene and bromine. The reaction is conducted at a low temperature to control the rate of the highly exothermic bromination reaction and to minimize the formation of over-brominated byproducts. The use of fuming nitric acid as a catalyst enhances the electrophilicity of bromine.[3] The subsequent washing steps are crucial for removing unreacted bromine, hydrobromic acid, and the catalyst to yield a pure product.
Step-by-Step Methodology: [3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve mesitylene (5 g) in acetic acid (5 mL).
-
Bromine Addition: With continuous stirring, add bromine (7.5 mL) to the solution.
-
Catalyst Addition: Carefully add fuming nitric acid (2 mL) to the reaction mixture.
-
Reaction Time: Allow the mixture to stand for approximately 2 hours to ensure the completion of the reaction.
-
Work-up: Extract the product with carbon tetrachloride. Wash the organic layer thoroughly with a 2% sodium hydroxide solution to remove any unreacted bromine and acidic byproducts, followed by washing with water.
-
Drying and Crystallization: Dry the organic layer over anhydrous calcium chloride and then allow the solvent to evaporate to induce crystallization of the 2,4-Dibromomesitylene product.
-
Purification: The resulting needle-shaped crystals can be further purified by recrystallization from a suitable solvent such as ethanol.
Caption: Synthesis of 2,4-Dibromomesitylene via electrophilic bromination of mesitylene.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2,4-Dibromomesitylene is dominated by the two bromine substituents on the aromatic ring. These bromine atoms can participate in a variety of transformations, making it a versatile intermediate in organic synthesis.
Grignard Reagent Formation
One of the most common reactions of aryl bromides is the formation of Grignard reagents. 2,4-Dibromomesitylene can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent. However, the presence of two bromine atoms allows for the potential of forming a mono- or di-Grignard reagent, depending on the stoichiometry of the magnesium used. The steric hindrance provided by the flanking methyl groups can influence the reactivity of these Grignard reagents.
Cross-Coupling Reactions
2,4-Dibromomesitylene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4][5] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex and functionalized aromatic compounds. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, can potentially be exploited for selective, sequential cross-coupling reactions.
Role in Drug Development and Medicinal Chemistry
Aromatic compounds are fundamental building blocks in the design of therapeutic agents.[6] The introduction of bromine atoms into a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. Bromine can act as a bioisostere for other groups, enhance binding affinity to biological targets through halogen bonding, and modify the metabolic stability of a drug candidate.[7] While direct applications of 2,4-Dibromomesitylene in marketed drugs are not extensively documented, its role as a precursor to more complex, biologically active molecules is of significant interest to medicinal chemists. Polybrominated aromatic compounds, in general, have been investigated for their potential as anticancer agents.[4][8]
Caption: Reactivity and synthetic pathways of 2,4-Dibromomesitylene.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data of 2,4-Dibromomesitylene is essential for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,4-Dibromomesitylene is expected to show distinct signals for the aromatic proton and the three methyl groups.
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Aromatic Proton (H-5): A singlet is expected for the single aromatic proton, typically in the range of δ 7.0-7.5 ppm. Its chemical shift will be influenced by the deshielding effect of the aromatic ring and the two bromine atoms.
-
Methyl Protons (C1-CH₃, C3-CH₃, C5-CH₃): Three distinct singlets are anticipated for the three methyl groups due to their different chemical environments. The methyl groups at positions 2 and 6 will be deshielded by the adjacent bromine atoms and are expected to appear further downfield compared to the methyl group at position 4.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbons bearing the bromine atoms (C-2 and C-4) will show signals at lower field due to the electronegativity of bromine. The chemical shifts of the other aromatic carbons will also be influenced by the substitution pattern. Quaternary carbons (those without attached protons) will typically show weaker signals.[6]
-
Methyl Carbons: Three distinct signals are expected for the three methyl carbons, with their chemical shifts appearing in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dibromomesitylene will exhibit characteristic absorption bands for the aromatic ring and the methyl groups.
-
C-H Stretching (Aromatic): A weak to medium absorption band is expected above 3000 cm⁻¹ corresponding to the stretching vibration of the C-H bond on the aromatic ring.[9]
-
C-H Stretching (Aliphatic): Strong absorption bands are expected just below 3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups.[9]
-
C=C Stretching (Aromatic): Medium to weak absorption bands in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[9]
-
C-Br Stretching: A strong absorption band in the fingerprint region, typically between 600 and 500 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry
The mass spectrum of 2,4-Dibromomesitylene provides valuable information about its molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This will result in a cluster of peaks at m/z 276, 278, and 280 with a relative intensity ratio of approximately 1:2:1.[10]
-
Fragmentation: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) and the loss of a methyl group ([M-CH₃]⁺). The fragmentation pattern can provide further structural confirmation.
Safety and Handling
2,4-Dibromomesitylene should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,4-Dibromomesitylene is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of important chemical transformations, make it a key intermediate for researchers in academia and industry. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and functional materials.
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